2-Methyl-5-(trifluoromethoxy)phenylacetic acid
Overview
Description
“2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is an organic compound with the IUPAC name [2-methyl-5-(trifluoromethoxy)phenyl]acetic acid . It has a molecular weight of 234.17 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods available for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Also, there are convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or phenylacetic acid as steroid sulfatase (STS) inhibitors .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This indicates the presence of a methyl group (CH3), a trifluoromethoxy group (OCF3), and a phenylacetic acid group in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . The molecular weight is 234.17 .Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)phenylacetic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other compounds. It has also been used in the study of its biochemical and physiological effects, as well as in the development of new drugs and drug delivery systems. Additionally, this compound has been used as a reagent in organic synthesis and as a catalyst in reactions involving the formation of carbon-carbon bonds.
Mechanism of Action
Mode of Action
It’s worth noting that the compound contains a trifluoromethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have a role in these pathways.
Pharmacokinetics
The presence of the trifluoromethoxy group can potentially enhance the compound’s bioavailability .
Result of Action
Related compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have similar effects.
Action Environment
It’s worth noting that the compound is stable at ambient temperature , suggesting that it may be relatively stable under various environmental conditions.
Advantages and Limitations for Lab Experiments
2-Methyl-5-(trifluoromethoxy)phenylacetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available, and its synthesis is relatively straightforward. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, it is also a potent inhibitor of certain enzymes, which can lead to complications in some experiments. Additionally, it can be toxic in high doses and can cause skin irritation.
Future Directions
The potential applications of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid are numerous and varied. Further research is needed to explore its potential as a therapeutic agent, as well as to better understand its biochemical and physiological effects. Additionally, more research is needed to explore its potential as a catalyst for organic reactions, as well as its potential for use in drug delivery systems. Finally, further research is needed to explore the potential of this compound as an inhibitor of fungal growth and as an anti-tumor agent.
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWWHUPWMQKJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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